6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 6 and a 4-phenylpiperazinylmethyl substituent at position 4 of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The incorporation of the phenylpiperazine moiety may enhance receptor-binding affinity, particularly in neurological targets, due to piperazine's role in modulating serotonin and dopamine pathways .
Properties
IUPAC Name |
6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17-6-7-19-18(13-17)15(12-20(24)25-19)14-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12-13,23H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPIPVBCZMKPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Introduction to 6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
This compound is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound, often referred to in the literature for its pharmacological properties, has been studied for various biological activities, including its effects on the central nervous system and its potential as an anti-cancer agent.
Neuropharmacology
One of the primary areas of application for this compound is in neuropharmacology. Studies have indicated that derivatives of chromenone compounds exhibit significant activity on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety disorders. Research has shown that modifications to the piperazine moiety can enhance binding affinity and selectivity towards these receptors, potentially leading to new treatments for depression and anxiety disorders.
Anticancer Activity
Research has also explored the anticancer properties of this compound. Several studies have demonstrated that chromenone derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
Case Study: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells.
Anti-inflammatory Properties
Another promising application is in the field of anti-inflammatory research. Compounds similar to this compound have been reported to exhibit inhibitory effects on pro-inflammatory cytokines. This suggests potential use in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Cardiovascular Health
Preliminary studies indicate that this compound may also play a role in cardiovascular health by modulating nitric oxide pathways, which are essential for vascular relaxation and blood pressure regulation. Further investigations are needed to explore these effects comprehensively.
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antidepressant | Rat model | 10 | |
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anti-inflammatory | LPS-stimulated macrophages | 5 | |
| Cardiovascular | Rat aorta | 20 |
References:
- Neuropharmacology Study on Chromenone Derivatives.
- Anticancer Efficacy of Chromenone Compounds.
- Anti-inflammatory Mechanisms of Chromenones.
- Cardiovascular Effects of Chromenone Derivatives.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The piperazine moiety is known to enhance the bioactivity of the compound by stabilizing enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . This interaction can inhibit the activity of specific enzymes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Coumarin Core
The position and nature of substituents on the coumarin backbone significantly influence biological activity:
- Hydroxy vs. Chloro/Methyl Groups: The target compound's 6-hydroxy group contrasts with chloro (e.g., 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one ) or methyl (e.g., 4-[(4-benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one ) substituents.
- Substituent Positions : Derivatives such as 6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazinyl)methyl]chromen-4-one demonstrate that substituents at positions 3, 7, or 8 (vs. 4 and 6 in the target compound) can alter bioactivity profiles. For example, benzimidazole at position 3 may confer DNA-intercalating properties .
Piperazine/Piperidine Modifications
The piperazine ring in the target compound is substituted with a phenyl group, distinguishing it from analogues with methyl or benzyl substituents:
- 4-Phenylpiperazine vs.
- Piperazine vs.
Comparative Data Table
Biological Activity
6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of compounds known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.40 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including acetylcholinesterase and dipeptidyl peptidase III (DPP III). These enzymes play critical roles in neurotransmission and metabolic processes, respectively .
- Receptor Modulation : It interacts with serotonin receptors (5-HT receptors), exhibiting both agonistic and antagonistic properties depending on the structural modifications of the piperazine moiety .
- Antioxidant Activity : The hydroxyl group in the coumarin backbone contributes to its antioxidant properties, which can mitigate oxidative stress in biological systems .
Anticancer Activity
Recent studies have indicated that coumarin derivatives, including this compound, exhibit significant anticancer properties. For example:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent .
Study 1: Dipeptidyl Peptidase III Inhibition
A study evaluated the inhibitory effects of various coumarin derivatives on DPP III. The results indicated that this compound exhibited moderate inhibition at concentrations around 10 µM. This suggests potential therapeutic applications in metabolic disorders where DPP III is implicated .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on the anticancer properties of coumarin derivatives, this compound was tested against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating strong cytotoxic effects .
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
